5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Action Environment:
Environmental factors (e.g., pH, temperature, co-administered drugs) influence the compound’s stability, efficacy, and safety. For instance, acidic conditions may enhance its solubility, while light exposure could degrade it.
: Larina, L., & Lopyrev, V. (2009). Synthesis of Five-Membered Nitroazoles. In Nitroazoles: Synthesis, Structure and Applications (pp. 1–79). Springer. Link : Fluorochem. (n.d.). 5-methyl-3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Link : Minehan, T. G., & Yapremyan, A. (2012). Synthesis of indole derivatives as prevalent moieties present in natural products. RSC Advances, 2(33), 12473–12476. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-Methyl-3-(2-nitrophenyl)-1,2,4-oxadiazole
- 3-(3-Nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVCGAEIHFMLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25283-98-1 |
Source
|
Record name | 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25283-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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